![molecular formula C6H4IN3 B1399618 4-Iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 861881-02-9](/img/structure/B1399618.png)
4-Iodo-1H-pyrazolo[3,4-b]pyridine
Overview
Description
“4-Iodo-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 861881-02-9 and a molecular weight of 245.02 . It is a type of heterocyclic compound that is part of the pyrazolopyridines family .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . One method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” is composed of a pyrazole and a pyridine ring . The fusion of these two rings forms the pyrazolopyridine system .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H) . This catalyst exhibits several advantages such as low cost, non-toxicity, porosity, stability, and easily adjustable chemical surface .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 245.02 . More detailed physical and chemical properties were not found in the retrieved papers.
Scientific Research Applications
Pyrazolo[3,4-b]pyridine in Kinase Inhibition
4-Iodo-1H-pyrazolo[3,4-b]pyridine, as a structural component of pyrazolo[3,4-b]pyridine, is instrumental in kinase inhibition. This chemical scaffold is versatile, interacting with kinases through multiple binding modes and serving as a hinge binder for kinase inhibitors. It is found in many patents and is used for a wide range of kinase targets due to its ability to form hydrogen bond donor–acceptor pairs, common among kinase inhibitors, particularly at the hinge region of the kinase. This interaction, along with the scaffold's ability to form additional interactions in the kinase pocket, confers potency and selectivity, making it a key element in kinase inhibitor design (Wenglowsky, 2013).
Medicinal Attributes of Structurally Related Compounds
Medicinal Significance of Pyrazolo[3,4-d]pyrimidines
While not directly related to this compound, pyrazolopyrimidines, which resemble purines, have shown significant therapeutic potential. They exhibit crucial roles in numerous disease conditions, and their biochemical and biophysical properties have been extensively studied, highlighting their medicinal relevance in various systems like the central nervous system, cardiovascular system, and cancer treatment (Chauhan & Kumar, 2013).
Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications
Diversity in Heterocyclic N-oxide Molecules
Heterocyclic N-oxide derivatives, including those from pyridine and indazole, are known for their wide-ranging functionalities in organic synthesis, catalysis, and medicinal applications. Their role in forming metal complexes, designing catalysts, and potential in asymmetric catalysis, synthesis, and drug applications, including anticancer, antibacterial, and anti-inflammatory activities, is well-documented. The heterocyclic N-oxide motif has been employed in numerous advanced chemistry and drug development investigations, suggesting potential relevance for compounds like this compound (Li et al., 2019).
Future Directions
The future directions for “4-Iodo-1H-pyrazolo[3,4-b]pyridine” could involve further exploration of its synthesis methods and potential biomedical applications . The development of new synthesis processes and the discovery of potent bioactive agents in pharmaceuticals and agrochemicals are areas of ongoing research .
Mechanism of Action
properties
IUPAC Name |
4-iodo-1H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHWWSPOLYSDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1I)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727413 | |
Record name | 4-Iodo-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
861881-02-9 | |
Record name | 4-Iodo-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 861881-02-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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